2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
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Overview
Description
2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with acetic anhydride, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring . The reaction conditions often include refluxing in a suitable solvent such as tetrahydrofuran (THF) or ethanol under controlled temperatures .
Industrial Production Methods
Industrial production of oxadiazoles, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biological Activity: The compound exhibits antibacterial, antiviral, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with similar biological activities.
1,3,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
Uniqueness
2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)12(16)13-11-10(14-17-15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15,16) |
InChI Key |
KMNUILCUOXZKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NON=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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